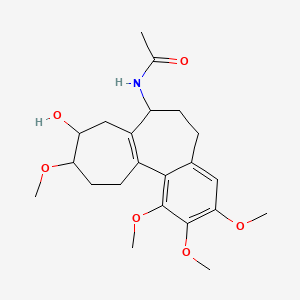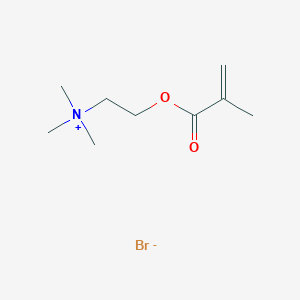![molecular formula C26H26ClNO3 B13787333 Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride CAS No. 67238-68-0](/img/structure/B13787333.png)
Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride: is a complex organic compound with the molecular formula C26H26ClNO3 and a molecular weight of 435.94 g/mol . This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride typically involves multiple steps, including the formation of the chromen ring system and subsequent functionalization. Common synthetic routes may involve:
Formation of the Chromen Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.
Functional Group Substitution: Introduction of the benzyl and azanium groups can be carried out through nucleophilic substitution reactions, often using reagents like benzyl chloride and amines.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted benzyl derivatives
Applications De Recherche Scientifique
Chemistry: Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride is used as a precursor in the synthesis of various organic compounds, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules .
Mécanisme D'action
The mechanism of action of Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Comparaison Avec Des Composés Similaires
- Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]ammonium chloride
- Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]pyridinium chloride
Uniqueness: Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
67238-68-0 |
|---|---|
Formule moléculaire |
C26H26ClNO3 |
Poids moléculaire |
435.9 g/mol |
Nom IUPAC |
8-[(benzylamino)methyl]-3-ethyl-7-methoxy-2-phenylchromen-4-one;hydrochloride |
InChI |
InChI=1S/C26H25NO3.ClH/c1-3-20-24(28)21-14-15-23(29-2)22(17-27-16-18-10-6-4-7-11-18)26(21)30-25(20)19-12-8-5-9-13-19;/h4-15,27H,3,16-17H2,1-2H3;1H |
Clé InChI |
UBEXALXGOHQFDV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(OC2=C(C1=O)C=CC(=C2CNCC3=CC=CC=C3)OC)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)

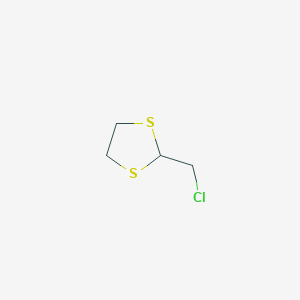
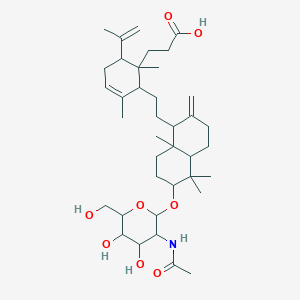
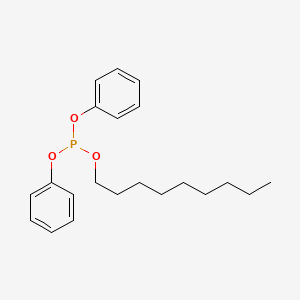
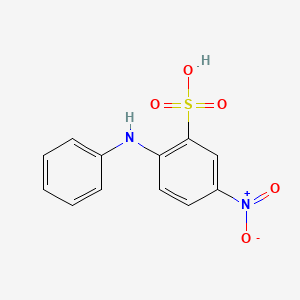

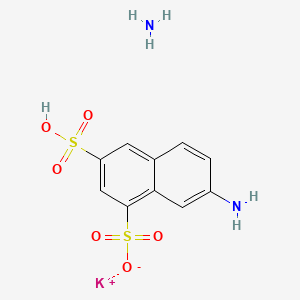


![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
